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Compound of Interest

Compound Name: Rosuvastatin (Sodium)

Cat. No.: B8791168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Rosuvastatin, a leading synthetic statin, is a cornerstone in the management of

hypercholesterolemia. Its efficacy in lowering low-density lipoprotein (LDL) cholesterol is

intrinsically linked to its unique molecular architecture. This technical guide provides a

comprehensive overview of the molecular structure of rosuvastatin sodium and delves into the

primary chemical synthesis pathways employed in its industrial production. Detailed

experimental protocols for key reactions, quantitative data on reaction yields and purity, and

visualizations of the synthetic routes are presented to serve as a valuable resource for

researchers and professionals in the field of drug development and medicinal chemistry.

Molecular Structure of Rosuvastatin Sodium
Rosuvastatin sodium is the sodium salt of rosuvastatin, a dihydroxy monocarboxylic acid.[1] Its

chemical structure is distinguished by a fluorophenyl-substituted pyrimidine ring linked to a

heptenoic acid side chain containing two chiral hydroxyl groups. This specific stereochemistry

is crucial for its potent inhibitory activity against HMG-CoA reductase, the rate-limiting enzyme

in cholesterol biosynthesis.[2]

The systematic IUPAC name for rosuvastatin is (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-

(N-methylmethanesulfonamido)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid.[1][3] The sodium

salt form enhances its solubility and suitability for pharmaceutical formulations.
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Property Value

Chemical Formula C22H27FN3NaO6S[3][4][5]

Molecular Weight 503.52 g/mol [4][5][6]

CAS Number 147098-18-8[3][4][5]

Stereochemistry Absolute[6]

Defined Stereocenters 2 (3R, 5S)[6]

Appearance White to off-white crystalline powder[7]

Chemical Synthesis Pathways
The industrial synthesis of rosuvastatin is a multi-step process that requires precise control

over stereochemistry to achieve the desired therapeutic efficacy. Several synthetic routes have

been developed, with the most prominent strategies involving the Wittig reaction and the Julia-

Kocienski olefination to construct the crucial carbon-carbon double bond in the heptenoate side

chain.

Synthesis via Wittig Reaction
A common and widely adopted approach for the synthesis of rosuvastatin involves a Wittig

reaction between a pyrimidine-derived phosphonium ylide and a chiral aldehyde containing the

dihydroxyheptanoate side chain. This method allows for the stereospecific formation of the E-

olefin.

A generalized workflow for this pathway is illustrated below:
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Caption: Generalized workflow for Rosuvastatin synthesis via Wittig reaction.

The following is a representative protocol for the Wittig reaction step in rosuvastatin synthesis,

based on literature descriptions.

Preparation of the Ylide: The pyrimidine phosphonium salt is treated with a strong base, such

as sodium hexamethyldisilazide (NaHMDS) or n-butyllithium (n-BuLi), in an anhydrous

aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C to 0 °C) to

generate the corresponding phosphonium ylide.

Wittig Coupling: A solution of the chiral aldehyde in THF is then added dropwise to the ylide

solution at the same low temperature. The reaction mixture is slowly allowed to warm to

room temperature and stirred for several hours until completion, which can be monitored by

thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of

ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate),

and the combined organic layers are washed with brine, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure. The crude product is then purified by

column chromatography to yield the protected rosuvastatin ester.
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Step
Reagents and
Conditions

Typical Yield Purity (HPLC)

Wittig Coupling

Pyrimidine

Phosphonium Salt,

Chiral Aldehyde,

NaHMDS, THF, -78°C

to RT

70-85% >95%

Deprotection
Acidic or Fluoride-

based deprotection
85-95% >98%

Saponification
NaOH,

Methanol/Water
>90% >99.5%

Synthesis via Julia-Kocienski Olefination
An alternative and highly stereoselective method for the synthesis of rosuvastatin utilizes the

Julia-Kocienski olefination. This reaction involves the coupling of a pyrimidine-derived sulfone

with a chiral aldehyde. A key advantage of this method is the excellent E-selectivity, often

exceeding that of the traditional Wittig reaction.

A logical flow for this synthetic pathway is outlined below:
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Caption: Logical flow for Rosuvastatin synthesis via Julia-Kocienski olefination.

A representative protocol for the Julia-Kocienski olefination step is as follows:

Sulfone Anion Formation: The pyrimidine sulfone is dissolved in an anhydrous aprotic solvent

such as THF or dimethoxyethane (DME) and cooled to a low temperature (e.g., -78 °C). A

strong base, typically a lithium or sodium bis(trimethylsilyl)amide (LHMDS or NaHMDS), is

added dropwise to generate the sulfone anion.

Reaction with Aldehyde: The chiral aldehyde, dissolved in the same solvent, is then added to

the reaction mixture. The reaction is stirred at low temperature for a specific period before

being allowed to warm to room temperature.

Work-up and Purification: The reaction is quenched with a proton source, such as saturated

aqueous ammonium chloride. The product is extracted with an organic solvent, and the

organic phase is washed, dried, and concentrated. Purification by flash chromatography

affords the desired protected rosuvastatin ester with high E/Z selectivity.

Step
Reagents and
Conditions

Typical Yield Purity (HPLC) E/Z Ratio

Julia-Kocienski

Olefination

Pyrimidine

Sulfone, Chiral

Aldehyde,

LHMDS, THF,

-78°C to RT

66-71%[4] >97%[4] >300:1[4]

Deprotection Acidic conditions 85-95% >98% -

Saponification &

Salt Formation

NaOH, CaCl2 or

NaCl
>90% >99.5% -

Conclusion
The synthesis of rosuvastatin sodium is a testament to the advancements in modern organic

chemistry, requiring sophisticated strategies to control stereochemistry and achieve high purity.

The Wittig reaction and Julia-Kocienski olefination represent two of the most effective and

widely studied pathways for the industrial production of this vital medication. A thorough
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understanding of these synthetic routes, including their respective advantages and challenges,

is essential for the continued development of efficient and cost-effective manufacturing

processes for rosuvastatin and other complex pharmaceutical agents. The detailed protocols

and quantitative data presented in this guide are intended to support researchers and drug

development professionals in this endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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